molecular formula C9H13NO2 B15158787 5-acetyl-4,6-dimethyl-3,4-dihydro-1H-pyridin-2-one CAS No. 681473-87-0

5-acetyl-4,6-dimethyl-3,4-dihydro-1H-pyridin-2-one

Cat. No.: B15158787
CAS No.: 681473-87-0
M. Wt: 167.20 g/mol
InChI Key: VVANQWJYGBUQQP-UHFFFAOYSA-N
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Description

5-acetyl-4,6-dimethyl-3,4-dihydro-1H-pyridin-2-one is a heterocyclic compound that belongs to the pyridinone family. This compound is characterized by its unique structure, which includes an acetyl group, two methyl groups, and a dihydropyridinone ring. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-4,6-dimethyl-3,4-dihydro-1H-pyridin-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dimethyl-2-pyridone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out at elevated temperatures to facilitate the acetylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent recovery and recycling are also integral parts of the industrial production process to minimize waste and reduce costs.

Chemical Reactions Analysis

Reactivity with Nucleophiles

The compound exhibits reactivity driven by its electron-deficient dihydropyridinone core and substituent effects (acetyl and methyl groups).

C-Nucleophilic Reactions

  • Enolate-mediated cyclization : Reaction with enolates (e.g., from 1,3-dicarbonyl compounds) leads to conjugate addition and cyclization, forming substituted pyridines. For example, β-difluoroacetyldihydropyran reacts with enolates to yield pyridine derivatives .

  • Organometallic reagents : Grignard or organolithium reagents can attack the carbonyl group, though selectivity may be influenced by steric hindrance from methyl substituents .

N-Nucleophilic Reactions

  • Amines : Amino groups (e.g., from pyrazole derivatives) can undergo condensation reactions, forming annulated heterocycles like pyrazolo[3,4-b]pyridines .

  • Cyanide ion : In aqueous alcohol, cyanide nucleophiles may participate in Michael addition followed by cyclization, as observed in related dihydropyran systems .

Cyclization and Tautomerism

  • Tautomerism : The compound exists in equilibrium with its enol form, as observed in related pyridinones .

  • Base-mediated cyclization : Reaction with sodium ethoxide can induce cyclization, as seen in pyrimidine derivatives, though direct evidence for this compound is not explicitly detailed in the available literature .

Key Structural and Reactivity Features

Property Description
Molecular formula C₉H₁₁NO₂
Molecular weight 165.19 g/mol
Functional groups Acetyl, methyl (electron-donating), pyridinone (electron-withdrawing)
Reactivity hotspots Carbonyl oxygen (nucleophilic attack), α-carbon (enolate formation)

Comparison with Analogues

Compound Key Difference Reactivity Implication
3-cyano-4,6-dimethylpyridin-2(1H)-oneCyano group at position 3Increased electron-withdrawing effect
5-acetyl-6-methylpyridin-2(1H)-oneAcetyl group at position 5Altered steric environment
4-hydroxyquinolineHydroxy group replaces methyl substituentsEnhanced nucleophilicity at carbonyl

Scientific Research Applications

Potential Applications

5-acetyl-4,6-dimethyl-3,4-dihydro-1H-pyridin-2-one and similar compounds have potential applications in several fields:

  • Antimicrobial Properties Research indicates that this compound exhibits potential antimicrobial properties, demonstrating effectiveness against various bacterial strains.
  • Anticancer Properties Compounds with similar structures have demonstrated anticancer properties and other pharmacological activities, suggesting that this compound may also have therapeutic potential in these areas.
  • Interaction studies Preliminary studies suggest that this compound may interact with enzymes involved in metabolic pathways or cellular processes, although detailed mechanisms remain to be elucidated through further research.

Structural Analogues

Several compounds share structural features with this compound:

Compound NameStructural FeaturesUnique Properties
3-cyano-4,6-dimethylpyridin-2(1H)-oneCyano group at position 3Exhibits different reactivity due to cyano group
5-acetyl-6-methylpyridin-2(1H)-oneAcetyl group at position 5Potentially different biological activity
2-amino-3-cyano-6-methylpyridineAmino and cyano groupsIncreased solubility and altered biological effects
4-hydroxyquinolineHydroxy group instead of methyl groupsDifferent pharmacological profile

Mechanism of Action

The mechanism of action of 5-acetyl-4,6-dimethyl-3,4-dihydro-1H-pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-dimethyl-2-pyridone
  • 5-acetyl-2-pyridone
  • 3,4-dihydro-2H-pyridin-2-one

Uniqueness

5-acetyl-4,6-dimethyl-3,4-dihydro-1H-pyridin-2-one is unique due to its specific substitution pattern and the presence of both acetyl and methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

681473-87-0

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

5-acetyl-4,6-dimethyl-3,4-dihydro-1H-pyridin-2-one

InChI

InChI=1S/C9H13NO2/c1-5-4-8(12)10-6(2)9(5)7(3)11/h5H,4H2,1-3H3,(H,10,12)

InChI Key

VVANQWJYGBUQQP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)NC(=C1C(=O)C)C

Origin of Product

United States

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